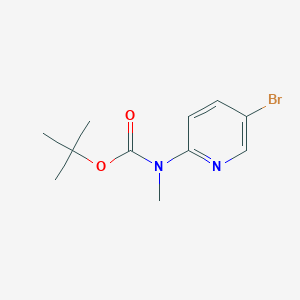

2-(N-BOC-N-methylamino)-5-bromopyridine

描述

Significance as a Pyridine (B92270) Derivative in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and drug discovery, with the pyridine ring being a prominent feature in numerous biologically active molecules. lifechemicals.comdntb.gov.uaresearchgate.net Pyridine and its derivatives are integral components of various natural products, including vitamins and alkaloids, and are recognized for their wide-ranging applications in pharmaceuticals. lifechemicals.comresearchgate.net The pyridine scaffold is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.com

The significance of 2-(N-BOC-N-methylamino)-5-bromopyridine lies in its identity as a highly functionalized pyridine. Such polyfunctional pyridines are valuable precursors for a variety of important molecules. heteroletters.org The core pyridine structure imparts specific physicochemical properties, such as the ability to form hydrogen bonds and a degree of aqueous solubility, which are often desirable in bioactive compounds. dntb.gov.ua

The substituents on the pyridine ring of this compound further enhance its utility:

5-Bromo Group: The bromine atom at the 5-position is a key functional handle. Halogenated pyridines are of great interest from a synthetic standpoint as they can readily participate in metal-halogen exchange reactions and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). heteroletters.org This allows for the facile introduction of a wide array of carbon-based and other functionalities at this position, enabling the systematic construction of molecular diversity.

2-(N-BOC-N-methylamino) Group: The group at the 2-position consists of a secondary amine protected by a tert-butyloxycarbonyl (BOC) group. The BOC group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its straightforward removal under acidic conditions. researchgate.net Protecting the amine is crucial as it prevents unwanted side reactions and allows for selective manipulation of other parts of the molecule. heteroletters.org Furthermore, the presence of the BOC group can enhance the nucleophilicity of the exocyclic nitrogen, facilitating reactions like further alkylation if desired, after deprotection. nih.govresearchgate.net

Evolution of its Synthetic Utility in Complex Molecule Construction

The synthetic utility of this compound has evolved with the increasing demand for sophisticated molecular building blocks in drug discovery and materials science. Such building blocks, which contain multiple, orthogonally reactive functional groups, are essential for the efficient and modular synthesis of complex target molecules. nih.gov

The evolution of this compound's utility can be understood through the strategic and sequential reactions that its functional groups can undergo:

Initial Coupling Reactions: The primary utility often begins with a cross-coupling reaction at the C5-bromine position. This step is typically performed first, leveraging the robust nature of the BOC-protecting group which remains stable under common coupling conditions. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, forming the initial carbon skeleton of the target molecule.

Deprotection and N-Functionalization: Following the modification at the 5-position, the BOC group can be selectively removed, typically with an acid like trifluoroacetic acid (TFA), to reveal the free secondary methylamino group. researchgate.net This newly liberated amine can then undergo a host of transformations, including:

Acylation to form amides.

Sulfonylation to form sulfonamides.

Reductive amination.

Further N-alkylation.

Participation in the formation of larger heterocyclic systems.

This stepwise approach, where different parts of the molecule are modified in a controlled sequence, is a cornerstone of modern synthetic strategy. By using this compound, synthetic chemists can avoid lengthy protection-deprotection sequences that would be required if starting from a simpler pyridine derivative. This efficiency is critical in the construction of large libraries of compounds for screening purposes and in the total synthesis of complex natural products and pharmaceuticals. The compound serves as a pre-packaged, ready-to-use fragment that streamlines the synthetic process, embodying the principles of modularity and convergence in complex molecule construction. semanticscholar.org

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTZSPWLJTZRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458469 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227939-01-7 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Derivatization Routes

The synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine relies on the strategic construction of its core components: the bromopyridine scaffold and the N-BOC-N-methylamino moiety. The assembly of these fragments can be approached through various synthetic routes, each with its own set of advantages and challenges.

Synthesis of Bromopyridine Scaffolds

A common and crucial precursor for the target molecule is 2-amino-5-bromopyridine (B118841). The synthesis of this intermediate typically starts from the readily available 2-aminopyridine (B139424). Direct bromination of 2-aminopyridine is a frequently employed method. The reaction is often carried out using bromine in a suitable solvent such as acetic acid. To control the regioselectivity and avoid the formation of di-brominated byproducts, the amino group can be first acylated to modulate its directing effect, followed by bromination and subsequent hydrolysis of the acyl group researchgate.net.

An alternative approach to 2-amino-5-bromopyridine involves the use of milder brominating agents to improve selectivity and yield. For instance, phenyltrimethylammonium (B184261) tribromide in a solvent like methylene (B1212753) chloride or chloroform (B151607) has been reported to efficiently brominate 2-aminopyridine at the 5-position with good yields and milder reaction conditions nih.gov.

Another relevant bromopyridine scaffold is 2-chloro-5-bromopyridine. This precursor allows for a different synthetic strategy, where the chloro group can be displaced by the N-BOC-N-methylamino group in a subsequent step.

Introduction of the N-BOC-N-methylamino Moiety

There are two primary strategies for introducing the N-BOC-N-methylamino group onto the 5-bromopyridine scaffold: a stepwise approach and a direct coupling approach.

Stepwise Approach: This method involves the initial synthesis of 2-amino-5-bromopyridine, followed by N-methylation and subsequent protection with a tert-butyloxycarbonyl (BOC) group. The N-methylation of N-BOC protected amino acids has been achieved using reagents like methyl iodide (MeI) and a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) researchgate.net. However, the direct methylation of the BOC-protected 2-amino-5-bromopyridine needs to be carefully controlled to avoid quaternization of the pyridine (B92270) nitrogen.

Alternatively, one can first protect the amino group of 2-amino-5-bromopyridine with a BOC group to form tert-butyl (5-bromopyridin-2-yl)carbamate. This protection is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base chemicalbook.com. The subsequent N-methylation of this carbamate (B1207046) would then yield the target molecule.

Direct Coupling Approach: This strategy utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to directly form the C-N bond between the pyridine ring and the N-BOC-N-methylamino group. This can be accomplished by reacting a suitable 2-halopyridine precursor, such as 2-chloro-5-bromopyridine, with tert-butyl methylcarbamate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base nih.gov.

Detailed Synthetic Protocols

The synthesis of this compound can be achieved through multi-step convergent or divergent pathways. The choice of the specific protocol often depends on the availability of starting materials, desired scale, and the need for structural diversity.

Multi-step Convergent and Divergent Syntheses

Divergent Synthesis: A divergent synthesis strategy starts from a common intermediate, such as 2-amino-5-bromopyridine, which can then be subjected to various derivatizations to produce a library of related compounds, including the target molecule. Starting with 2-amino-5-bromopyridine, one could first perform a BOC protection, followed by N-methylation to obtain this compound. The same BOC-protected intermediate could also be used to introduce other alkyl groups on the nitrogen, showcasing the divergent nature of this approach researchgate.net.

A potential synthetic route is outlined below:

Route 1: Stepwise Derivatization

Bromination of 2-Aminopyridine: 2-Aminopyridine is reacted with a brominating agent like phenyltrimethylammonium tribromide in chloroform at room temperature to yield 2-amino-5-bromopyridine nih.gov.

BOC Protection: The resulting 2-amino-5-bromopyridine is then treated with di-tert-butyl dicarbonate ((Boc)₂O) and a base like sodium hexamethyldisilazane (B44280) in THF to afford tert-butyl (5-bromopyridin-2-yl)carbamate chemicalbook.com.

N-Methylation: The final step involves the N-methylation of the BOC-protected amine. This can be achieved using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride in an anhydrous solvent like THF researchgate.net.

Route 2: Buchwald-Hartwig Amination

Preparation of Precursors: Synthesize 2-chloro-5-bromopyridine and tert-butyl methylcarbamate separately.

Cross-Coupling: React 2-chloro-5-bromopyridine with tert-butyl methylcarbamate using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in a suitable solvent like toluene (B28343) at elevated temperatures acs.orgnih.gov.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions, particularly for the key C-N bond-forming step in the Buchwald-Hartwig amination.

The choice of the palladium catalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination of halopyridines. Electron-deficient pyridine rings, such as those in 2-halopyridines, can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen.

Catalyst Precursors: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. Pre-formed palladium-ligand complexes, known as precatalysts, can also be employed to ensure the formation of the active catalytic species and improve reaction consistency.

Ligand Selection: The nature of the phosphine ligand significantly influences the reaction's outcome. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the product.

For the amination of 2-bromopyridines, a variety of ligands have been shown to be effective. A screening of different ligands for the coupling of 3-bromo-2-aminopyridine with morpholine (B109124) revealed that RuPhos, SPhos, and BINAP provided high yields. For primary amines, BrettPhos has been identified as a highly effective ligand. The choice of ligand can also influence the selectivity of the reaction, particularly when multiple reactive sites are present on the substrate.

The following table summarizes a hypothetical optimization study for the Buchwald-Hartwig amination of 2-chloro-5-bromopyridine with tert-butyl methylcarbamate, based on general principles from the literature.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | High |

| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | Moderate |

| 3 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | High |

| 4 | Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 65 | Moderate |

The data in the table is illustrative and represents typical starting points for optimization based on literature precedents for similar transformations. Actual yields would need to be determined experimentally. The choice of base is also crucial, with common options including sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The solvent can also impact the reaction, with toluene, dioxane, and THF being frequently used.

Solvent Effects and Temperature Control

The selection of appropriate solvents and the strict control of temperature are critical factors that influence the reaction rate, yield, and selectivity in the synthesis of this compound and its precursors. These parameters are particularly crucial during the nucleophilic substitution and bromination steps.

The synthesis of the key intermediate, a 2-(methylamino)pyridine (B147262) derivative, from a di-substituted pyridine showcases the profound impact of the solvent on the reaction's regioselectivity. In the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, the choice of solvent dictates the position of the substitution. pharm.or.jp For instance, using solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (CH₂Cl₂) favors substitution at the 2-position, whereas using N,N-dimethylformamide (DMF) or methanol (B129727) (MeOH) directs the substitution to the 6-position. pharm.or.jp This demonstrates that solvent polarity and coordinating ability can stabilize different transition states, thereby controlling the final product structure.

Similarly, in the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, elevated temperatures are required. One study notes that the reaction proceeds in ethanol (B145695) (EtOH) at a high temperature of 225 °C. pharm.or.jp In contrast, reactions involving more reactive starting materials can be performed at much lower temperatures, such as 5 °C in THF or DMF. pharm.or.jp

Table 1: Effect of Solvent on the Regioselectivity of Nucleophilic Substitution on di-substituted Pyridines

| Starting Material | Reagent | Solvent | Major Product Position |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | THF / CH₂Cl₂ | 2-methoxy- (main) |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | DMF / MeOH | 6-methoxy- (main) |

Temperature control is also essential during the bromination of the pyridine ring. The bromination of 2-aminopyridine to form 2-amino-5-bromopyridine is typically conducted at reduced temperatures, often between 0°C and 20°C. orgsyn.org Maintaining a low temperature is crucial to prevent over-bromination and the formation of by-products such as 2-amino-3,5-dibromopyridine. googleapis.com For the Boc protection step itself, reactions are often initiated at 0°C before being allowed to warm to room temperature to ensure a controlled reaction. google.com

Green Chemistry Approaches in Synthesis

While specific literature detailing a comprehensive green synthesis for this compound is limited, various established green chemistry principles can be applied to its synthetic pathway to improve sustainability. researchgate.netnih.gov These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Key strategies applicable to the synthesis of pyridine derivatives include:

Catalytic Reactions: The synthesis of the 2-(methylamino)pyridine precursor can be achieved via a copper-catalyzed Goldberg reaction. mdpi.com This method uses a catalyst (e.g., CuI and 1,10-phenanthroline) to couple 2-bromopyridine (B144113) with an N-alkylformamide, offering high yields and better atom economy compared to stoichiometric methods. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly reduce reaction times and increase yields in the synthesis of various pyridine derivatives. nih.gov

Solvent-Free and Alternative Solvents: For the Boc protection step, efficient and practical protocols exist that proceed under solvent-free conditions, often using a catalytic amount of iodine or perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) at room temperature. organic-chemistry.org Such methods eliminate the need for volatile organic solvents, reducing environmental impact.

One-Pot Reactions: The development of one-pot, multicomponent reactions is a cornerstone of green chemistry. nih.gov Applying this strategy could streamline the synthesis by combining multiple steps without isolating intermediates, saving time, resources, and reducing waste. For example, a modification of the Goldberg reaction allows for the one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. mdpi.com

Protection and Deprotection Strategies involving the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its relatively straightforward removal.

Protection Strategy: The introduction of the Boc group onto the nitrogen of 2-(methylamino)-5-bromopyridine is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent. organic-chemistry.org The reaction is generally carried out in the presence of a base in an aprotic solvent.

Common conditions for this transformation include:

Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc group.

Base/Catalyst: A base such as triethylamine (B128534) (Et₃N) is often used to neutralize the acid byproduct. In some cases, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction.

Solvent: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethanol are commonly employed. google.comgoogle.com

Temperature: The reaction is often performed at room temperature or started at a lower temperature (e.g., 0°C) and allowed to warm. google.com

Deprotection Strategy: The removal of the Boc group is most commonly accomplished under acidic conditions (acidolysis). sci-hub.se The tert-butyl carbamate is unstable in the presence of strong acids, which cleave it to release the free amine, carbon dioxide, and the stable tert-butyl cation.

Standard deprotection reagents and conditions include:

Strong Acids: Trifluoroacetic acid (TFA) is frequently used, typically in a 1:1 mixture with a solvent like dichloromethane (DCM). commonorganicchemistry.com

Anhydrous HCl: A solution of hydrochloric acid (HCl) in an organic solvent, such as dioxane or ethyl acetate, is another common and effective method for Boc deprotection. commonorganicchemistry.com

While less common, alternative deprotection methods exist for substrates that are sensitive to strong acids. These include thermal deprotection at high temperatures or, in specific cases for primary amines, cleavage under strongly basic conditions using reagents like sodium t-butoxide. sci-hub.seresearchgate.net

Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for (hetero)aromatic compounds. It provides a direct method for replacing a leaving group, such as a halide, with a nucleophile.

The SNAr reaction in pyridine (B92270) systems typically proceeds through a two-step addition-elimination mechanism. wikipedia.org In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack temporarily disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group departs, and the aromaticity of the pyridine ring is restored.

The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than a corresponding benzene (B151609) ring. The nitrogen atom preferentially withdraws electron density from the ortho (C2, C6) and para (C4) positions, making these sites the most activated for nucleophilic attack. thieme-connect.de Consequently, SNAr reactions on pyridines are most facile when the leaving group is located at one of these positions. In the case of 2-(N-BOC-N-methylamino)-5-bromopyridine, the bromine leaving group is at the C5 position, which is meta to the ring nitrogen and thus not directly activated by it.

For an SNAr reaction to occur efficiently, the aromatic ring must be activated by electron-withdrawing groups (EWGs), particularly at positions ortho and/or para to the leaving group. masterorganicchemistry.comnumberanalytics.com These groups are crucial as they stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction.

Therefore, despite the C5 position not being directly activated by the pyridine ring nitrogen, the presence of the para-N-BOC-N-methylamino group renders the displacement of the bromide via an SNAr mechanism feasible with strong nucleophiles under appropriate reaction conditions.

Cross-Coupling Reactions

The bromine atom at the C5 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orgnih.gov This reaction is widely used to form biaryl structures or to append alkyl or vinyl groups to aromatic rings. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. illinois.edu

This compound can be effectively coupled with various aryl- and heteroarylboronic acids under standard Suzuki-Miyaura conditions to generate complex biaryl structures. The choice of palladium source, ligand, and base is critical for achieving high yields.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on 5-Bromopyridine Systems

| Aryl Bromide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromopyrimidine | Furan-3-boronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Good | illinois.edu |

| 3,5-Dibromopyridine | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene (B28343)/H2O | 95 | researchgate.net |

| 2-Amino-5-bromopyridine (B118841) | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 88 | Generic Example |

| 5-Bromo-2-methylpyridine | 2-Thiopheneboronic acid | PdCl2(dppf) | K2CO3 | DMF | 92 | Generic Example |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.org This reaction has become a cornerstone for the synthesis of anilines and their heterocyclic analogues. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amide complex, and reductive elimination to yield the arylamine product. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is essential for facilitating the catalytic cycle.

This compound can undergo Buchwald-Hartwig amination with a wide range of amines, including alkylamines, anilines, and various heterocycles, to introduce a new nitrogen-based substituent at the 5-position.

Table 2: Representative Buchwald-Hartwig Amination Reactions on Bromopyridines

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd2(dba)3 / (±)-BINAP | NaOtBu | Toluene | 60 | chemspider.com |

| 2-Bromopyridine (B144113) | Cyclopropylamine | Pd(OAc)2 / dppp | NaOtBu | Toluene | 55 | amazonaws.comresearchgate.net |

| 2-Bromopyridine | Pyrrolidine | Pd(OAc)2 / dppp | NaOtBu | Toluene | 98 | nih.gov |

| 4-(6-Bromopyridin-2-yl)piperazine-1-carboxylate | Methylamine | Pd(OAc)2 / dppp | NaOtBu | Toluene | 77 | amazonaws.com |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org The reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base, such as an amine, which also serves as the solvent. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) center, followed by reductive elimination to produce the alkynylated arene. researchgate.net

The bromo-substituent of this compound serves as an effective electrophilic partner in Sonogashira couplings, allowing for the direct introduction of various alkyne moieties at the C5 position. This pathway is valuable for constructing conjugated systems and as a precursor for more complex heterocyclic structures.

Table 3: Representative Sonogashira Coupling Reactions on Bromopyridines

| Aryl Bromide | Alkyne | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N / DMF | 92 | scirp.org |

| 2-Amino-5-bromopyridine | Ethynyltrimethylsilane | PdCl2(PPh3)2 / CuI | Et3N / THF | 95 | Generic Example |

| 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh3)4 / CuI | Et3N / THF | 90 | soton.ac.uk |

| 2-Bromo-5-nitropyridine | 2-Methyl-3-butyn-2-ol | PdCl2(PPh3)2 / CuI | Et3N / THF | 85 | researchgate.net |

Kumada and Negishi Couplings

While specific examples of Kumada and Negishi couplings for this compound are not extensively documented in the literature, the principles of these reactions can be applied to predict its reactivity. Both coupling methods are powerful tools for the formation of carbon-carbon bonds.

Kumada Coupling: This reaction involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For this compound, a Kumada coupling would offer a direct method for introducing alkyl or aryl substituents at the C5-position. The reaction would likely proceed by treating the bromopyridine derivative with a suitable Grignard reagent (R-MgBr) in the presence of a catalyst like Ni(dppe)Cl₂ or a palladium equivalent. The BOC-protecting group is generally stable under these conditions, though careful optimization of the reaction parameters would be necessary to avoid any potential side reactions involving the carbamate (B1207046) functionality.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. This method is known for its high functional group tolerance and is particularly useful for complex molecule synthesis. In the context of this compound, an organozinc reagent (R-ZnX) would be coupled at the C5-position. This reaction is highly likely to be successful given the general effectiveness of Negishi couplings with heteroaryl bromides. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf). The choice of catalyst and reaction conditions can be tailored to optimize the yield and minimize any potential degradation of the starting material.

Other Coupling and Functionalization Reactions

Beyond Kumada and Negishi couplings, the C5-bromo substituent serves as a key handle for a variety of other metal-catalyzed functionalization reactions.

Metal-catalyzed Functionalization (e.g., Palladium, Nickel, Copper)

The carbon-bromine bond in this compound is susceptible to oxidative addition by various transition metal catalysts, enabling a wide range of cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide is one of the most widely used C-C bond-forming reactions. This compound is an excellent candidate for Suzuki coupling to introduce aryl, heteroaryl, or vinyl groups at the C5-position. A typical catalytic system would involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This would allow for the introduction of a variety of primary or secondary amines at the C5-position of the pyridine ring, leading to the synthesis of 2,5-diaminopyridine (B189467) derivatives. The reaction conditions typically involve a palladium catalyst, a bulky phosphine ligand, and a strong base.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This method would be effective for installing an alkynyl group at the C5-position of this compound, providing a valuable building block for further transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide. This would allow for the introduction of a vinyl group at the C5-position.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed to form C-N, C-O, and C-S bonds at the C5-position. These reactions often require higher temperatures but can be a valuable alternative to palladium-catalyzed methods.

Below is a table summarizing potential metal-catalyzed functionalization reactions for this compound.

| Coupling Reaction | Reagent | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 5-Aryl-2-(N-BOC-N-methylamino)pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Amino-2-(N-BOC-N-methylamino)pyridine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-(N-BOC-N-methylamino)pyridine |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 5-Vinyl-2-(N-BOC-N-methylamino)pyridine |

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying aromatic systems. For this compound, the pyridine ring possesses C-H bonds that could potentially be targeted for functionalization. The electron-donating amino group at C2 and the bromine at C5 direct the regioselectivity of these reactions. C-H functionalization could occur at the C3, C4, or C6 positions, with the outcome depending on the directing group ability of the substituents and the specific catalytic system employed. Palladium, rhodium, and ruthenium catalysts are commonly used for such transformations. For instance, a directed C-H arylation might be achievable at the C6 position, ortho to the pyridine nitrogen, using a suitable directing group strategy or under conditions that favor functionalization at this site.

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Oxidation and Subsequent Transformations

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide of this compound would exhibit altered reactivity. The N-oxide group can activate the pyridine ring towards nucleophilic substitution, particularly at the C2 and C6 positions. Furthermore, the N-oxide can be a substrate for various subsequent transformations, including deoxygenation or rearrangement reactions.

Pyridinium (B92312) Salt Formation and Reactivity

The pyridine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary pyridinium salt. The formation of a pyridinium salt significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and susceptible to nucleophilic attack. The resulting pyridinium salt of this compound could undergo reactions such as addition of nucleophiles to the ring, potentially leading to ring-opening or the formation of dihydropyridine (B1217469) derivatives.

The table below summarizes the reactions at the pyridine nitrogen.

| Reaction | Reagent | Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

| Pyridinium Salt Formation | Methyl Iodide | 1-Methyl-2-(N-BOC-N-methylamino)-5-bromopyridin-1-ium iodide |

Applications in Complex Chemical Synthesis

Building Block in Natural Product Synthesis

The intricate and diverse structures of natural products present a formidable challenge to synthetic chemists. The strategic incorporation of pre-functionalized building blocks is crucial for the efficient and stereoselective synthesis of these complex molecules. 2-(N-BOC-N-methylamino)-5-bromopyridine serves as a key precursor for introducing a substituted pyridine (B92270) moiety, a common motif in many biologically active natural products.

Targeted Synthesis of Biologically Active Pyridoacridine Alkaloids

Pyridoacridine alkaloids, a class of marine-derived natural products, are renowned for their significant biological activities, including cytotoxic, antiviral, and antimicrobial properties. The synthesis of these complex, polycyclic aromatic compounds often involves the sequential construction of the heterocyclic core. While direct literature explicitly detailing the use of this compound in the synthesis of pyridoacridine alkaloids is limited, its structural features make it a highly plausible precursor.

Synthetic strategies towards pyridoacridine alkaloids frequently employ substituted bromopyridines to construct the pyridine ring system. For instance, the synthesis of the marine alkaloid demethyldeoxyamphimedine has been achieved through pathways involving bromopyridine intermediates. nih.gov The bromine atom at the 5-position of this compound allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form key carbon-carbon bonds necessary for the annulation of the acridine (B1665455) core. The N-BOC-N-methylamino group at the 2-position can be deprotected and further functionalized or can influence the electronic properties of the pyridine ring to direct subsequent reactions.

Role in the Construction of Complex Heterocyclic Frameworks

Beyond pyridoacridine alkaloids, this compound is a valuable tool for the construction of a wide array of complex heterocyclic frameworks. The pyridine ring is a fundamental structural unit in numerous biologically active molecules and functional materials. The ability to introduce a substituted pyridine ring with control over its connectivity is a key advantage offered by this building block.

The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This versatility allows for the coupling of the pyridine core with other aromatic or aliphatic fragments, leading to the assembly of intricate molecular scaffolds. For example, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the 5-position, while Buchwald-Hartwig amination can be used to form a new carbon-nitrogen bond at the same position. The N-BOC-N-methylamino group can be retained in the final product or can be transformed into other functional groups, further expanding the synthetic utility of this building block.

Precursor in Pharmaceutical and Agrochemical Synthesis

The development of new therapeutic and agrochemical agents is a driving force in chemical research. The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in a multitude of approved drugs and pesticides. This compound provides a convenient starting point for the synthesis of novel and modified pyridine-containing compounds with potential biological activity.

Synthesis of Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences that rely on the availability of well-defined and functionalized intermediates. This compound and its derivatives are valuable pharmaceutical intermediates. The BOC (tert-butoxycarbonyl) protecting group is widely used in pharmaceutical synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. google.com This allows for the selective manipulation of other parts of the molecule without affecting the protected amine.

The related compound, 2-(N-BOC-amino)-5-bromopyridine, is a known intermediate in the preparation of various biologically active compounds, including protein kinase inhibitors. The introduction of a methyl group on the nitrogen atom in this compound offers a subtle but potentially significant modification that can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Development of Novel Therapeutic Agents

The search for new drugs with improved efficacy and safety profiles is a continuous effort. The structural motif of 2-aminopyridine (B139424) is present in numerous therapeutic agents. By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships of new series of compounds.

The bromine atom can be displaced or used in coupling reactions to introduce a variety of substituents, allowing for the fine-tuning of the molecule's properties. The N-methylamino group can also play a crucial role in binding to biological targets. The ability to readily synthesize a library of analogues from this versatile building block accelerates the drug discovery process.

Synthesis of Functional Materials and Ligands

The applications of synthetic chemistry extend beyond the life sciences into the realm of materials science. The pyridine unit is a common component of functional organic materials and ligands for coordination chemistry due to its electronic properties and ability to coordinate with metal ions.

This compound can be utilized as a precursor for the synthesis of novel ligands for catalysis and materials science. The bromine atom allows for the incorporation of the pyridine unit into larger conjugated systems or for its attachment to solid supports. The N-methylamino group can act as an additional coordination site or can be functionalized to introduce other desired properties into the final ligand. The synthesis of bipyridine and terpyridine ligands, which are widely used in coordination chemistry and for the construction of functional materials, often starts from appropriately substituted bromopyridines.

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and its substituents.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For 2-(N-BOC-N-methylamino)-5-bromopyridine, COSY would be instrumental in assigning the signals of the protons on the pyridine (B92270) ring by showing correlations between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons of the pyridine ring and the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While this compound does not have stereocenters, NOESY could be used to confirm through-space interactions between the N-methyl group and the protons on the pyridine ring, further solidifying the structural assignment.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. For this compound (C₁₁H₁₅BrN₂O₂), the calculated monoisotopic mass is 286.0317 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the correct elemental composition of the synthesized compound.

Fragmentation Pattern Analysis for Structural Insight

In mass spectrometry, molecules can be fragmented into smaller, charged particles. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would be expected. A common fragmentation pathway for BOC-protected amines is the loss of the tert-butyl group or the entire BOC group. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 287.0395 / 289.0375 | Molecular ion peak with protonation |

| [M-C₄H₉]⁺ | 230.9822 / 232.9802 | Loss of the tert-butyl group |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong band around 1700-1750 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the BOC group. The C-N stretching vibrations would likely appear in the region of 1200-1350 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be found just below 3000 cm⁻¹. The vibrations associated with the pyridine ring would produce a series of bands in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-Br bond would also be expected to be Raman active, typically appearing at lower frequencies.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O (Carbonyl) Stretch | 1700 - 1750 |

| C-N Stretch | 1200 - 1350 |

Vibrational Mode Analysis and Functional Group Identification

A detailed vibrational mode analysis for "this compound" would require experimental data from FT-IR and Raman spectroscopy, correlated with computational density functional theory (DFT) calculations. Such an analysis would identify the characteristic vibrational frequencies of its functional groups.

Key vibrational modes that would be of interest include:

C=O Stretching: The carbonyl group of the BOC protecting group would exhibit a strong, characteristic stretching vibration.

C-N Stretching: Vibrations associated with the C-N bonds of the pyridine ring and the amino group.

Pyridine Ring Vibrations: Characteristic stretching and bending modes of the pyridine ring.

C-Br Stretching: The stretching vibration of the carbon-bromine bond.

CH3 Vibrations: Symmetric and asymmetric stretching and bending modes of the N-methyl and tert-butyl groups.

Without experimental spectra or computational studies for this specific molecule, a data table of vibrational frequencies and their assignments cannot be generated.

Single Crystal X-ray Diffraction (XRD)

Precise Determination of Molecular and Crystal Structures

A hypothetical data table for crystallographic information would include:

| Parameter | Value |

| Chemical Formula | C11H15BrN2O2 |

| Formula Weight | 287.16 |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. An XRD analysis would allow for the detailed study of these interactions. For "this compound," potential interactions would include:

Hydrogen Bonding: Although the primary amino hydrogen is replaced by a BOC group, weak C-H···O or C-H···N hydrogen bonds might be present.

π-π Stacking: The electron-deficient pyridine rings could engage in π-π stacking interactions, influencing the packing arrangement.

Halogen Bonding: The bromine atom could participate in halogen bonding with electronegative atoms in neighboring molecules.

Without a determined crystal structure, a quantitative analysis of these intermolecular interactions is not possible.

Mechanistic Investigations

Reaction Pathway Elucidation

There is a lack of specific studies elucidating the reaction pathways of 2-(N-BOC-N-methylamino)-5-bromopyridine in common organic transformations. Typically, this compound would be expected to participate in cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, via its carbon-bromine bond. The general catalytic cycles for these reactions are well-established. For instance, in a Suzuki-Miyaura coupling, the pathway would involve the oxidative addition of the bromopyridine to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. However, specific intermediates and the influence of the N-BOC-N-methylamino substituent on this pathway for this particular molecule have not been reported.

Transition State Analysis

No experimental or computational studies on the transition state analysis for reactions involving this compound were found. Such analyses are crucial for understanding the stereoselectivity and regioselectivity of reactions. For related N-aryl-2-aminopyridines, the pyridyl nitrogen can act as a directing group, forming stable complexes with transition metals and influencing the geometry of transition states. However, without specific research, it is not possible to provide data on the transition state energies or structures for this compound.

Kinetics and Thermodynamics of Key Transformations

Specific kinetic and thermodynamic data, such as reaction rates, activation energies, and enthalpy or entropy of reaction for key transformations of this compound, are not available in the literature. While general principles of physical organic chemistry can provide estimates, no empirical data has been published.

Due to the absence of specific research data, no data tables can be generated for the mechanistic investigations of this compound.

Computational Chemistry and Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 2-(N-BOC-N-methylamino)-5-bromopyridine. DFT calculations can provide deep insights into the molecule's geometry, electronic properties, and reactivity.

Geometry Optimization and Energy Minimization

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible.

A study on the closely related compound, 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine (BABP), utilized the DFT/B3LYP method with various basis sets, including 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ. nih.govnih.gov The most stable optimized structure was predicted using the cc-pVTZ basis set. nih.govnih.gov A similar approach would be employed for this compound, where the addition of the N-methyl group would introduce further conformational possibilities around the C-N bond that would be thoroughly explored to locate the global energy minimum. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters of a Related Aminopyridine Derivative (BABP) using DFT/B3LYP/cc-pVTZ

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.895 | C2-C3-C4 | 118.9 |

| C-N(BOC) | 1.378 | C3-C4-C5 | 119.5 |

| N-C(O) | 1.385 | C4-C5-N1 | 118.2 |

| C=O | 1.217 | C5-N1-C2 | 118.7 |

| N-H | 1.011 | N1-C2-N2 | 116.4 |

| C-H (pyridine) | 1.083-1.085 | C2-N2-C7 | 125.1 |

| C-H (BOC) | 1.094-1.098 | N2-C7-O1 | 110.2 |

Data is illustrative and based on the published study of 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the nitrogen atom of the N-methylamino group and the π-system of the pyridine (B92270) ring. The LUMO, conversely, is likely to be distributed over the pyridine ring and the bromine atom, which can act as an electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity. In the study of BABP, the HOMO-LUMO gap was calculated, providing insights into its molecular reactivity and stability. nih.govnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of a Related Aminopyridine Derivative (BABP)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.31 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.655 |

| Global Softness (S) | 0.188 |

| Electronegativity (χ) | 3.885 |

| Chemical Potential (μ) | -3.885 |

| Global Electrophilicity Index (ω) | 2.84 |

Data is illustrative and based on the published study of 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine. nih.govnih.gov

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the BOC group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvent effects, and interactions with other molecules.

For this compound, an MD simulation could be performed to study its conformational flexibility in different solvents. This would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent) and simulating its movement over a period of nanoseconds. The simulation would reveal the preferred conformations of the BOC and methylamino groups, the rotational barriers around key single bonds, and the nature of the solute-solvent interactions. Such simulations are particularly useful in understanding how the molecule might behave in a biological environment or as a reactant in a solution-phase reaction.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. While a single molecule study does not constitute a QSAR analysis, this compound could be included as part of a larger dataset of related pyridine derivatives to develop a QSAR model.

In a hypothetical QSAR study, a series of analogues of this compound would be synthesized with variations at different positions of the pyridine ring and on the protecting group. Their biological activity (e.g., enzyme inhibition, receptor binding) would be measured experimentally. Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for their characterization and identification.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.govnih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O (BOC) | ~1750 | Stretching |

| C-N (Pyridine-N) | ~1300-1350 | Stretching |

| C-Br | ~600-650 | Stretching |

| C-H (Pyridine) | ~3050-3100 | Stretching |

| C-H (Methyl) | ~2950-3000 | Stretching |

Values are approximate and represent typical ranges for these functional groups.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (BOC) | ~153 |

| C-Br (Pyridine) | ~115 |

| C-N (Pyridine) | ~150 |

| C (Pyridine, ortho to Br) | ~140 |

| C (Pyridine, meta to Br) | ~125 |

| C (BOC, quaternary) | ~82 |

| CH₃ (BOC) | ~28 |

| N-CH₃ | ~35 |

Values are approximate and based on general knowledge of similar structures.

常见问题

Basic: What are the recommended synthetic routes for preparing 2-(N-BOC-N-methylamino)-5-bromopyridine, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves sequential Boc protection and bromination. First, introduce the Boc group to 2-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in anhydrous THF. Bromination can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ . Key intermediates should be characterized using ¹H/¹³C NMR to confirm Boc-group integration (δ ~1.4 ppm for tert-butyl protons) and bromine substitution (downfield shifts in aromatic protons). HPLC-MS ensures purity (>95%), while IR spectroscopy validates carbamate C=O stretches (~1700 cm⁻¹) .

Advanced: How do steric and electronic effects of the Boc group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The Boc group introduces steric hindrance near the pyridine nitrogen, directing cross-coupling to the C5 bromine position. Computational DFT studies (B3LYP/6-31G*) show reduced electron density at C5 due to resonance effects, favoring oxidative addition with Pd(0) catalysts. Experimentally, optimize conditions using Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 80°C. Monitor regioselectivity via HPLC and compare with DFT-predicted transition-state geometries to resolve discrepancies .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for tert-butyl singlet (9H, δ 1.4 ppm), aromatic protons (pyridine ring, δ 7.2–8.5 ppm), and methylamino protons (δ 2.8–3.2 ppm).

- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and quaternary carbons (δ ~80 ppm for tert-butyl).

- IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 301.0 (C₁₁H₁₄BrN₂O₂⁺). Cross-validate with DFT-calculated vibrational spectra to ensure accuracy .

Advanced: How can researchers resolve contradictions between experimental and computational (DFT) vibrational spectra?

Methodological Answer:

Discrepancies often arise from solvent effects or anharmonicity. For example, DFT (B3LYP/6-311++G**) may overestimate C=O stretching frequencies in vacuum versus experimental IR in DCM. To address this:

Re-run DFT calculations with PCM solvent models (e.g., DCM dielectric constant = 8.93).

Compare experimental Raman spectra (e.g., 1700–1750 cm⁻¹ for C=O) with scaled DFT outputs.

Use VPT2 (Vibrational Perturbation Theory) to account for anharmonicity. Adjust scaling factors iteratively until RMSD <10 cm⁻¹ .

Advanced: What strategies improve regioselective functionalization of the pyridine ring in the presence of a Boc-protected amine?

Methodological Answer:

The Boc group deactivates the pyridine ring, necessitating directing groups for C-H activation. For example:

- Install a pivaloyloxy group at C3 to direct Pd-catalyzed C-H arylation at C4.

- Use microwave-assisted conditions (120°C, 30 min) with Pd(OAc)₂ and Ag₂CO₃ in DMF.

- Validate regiochemistry via NOESY NMR (proximity of aryl protons to Boc group) and X-ray crystallography .

Basic: How can crystallization conditions be optimized to enhance compound purity?

Methodological Answer:

Screen solvents (e.g., ethyl acetate/hexane, DCM/pentane) using polymorph prediction tools (Mercury CSD). For this compound, slow evaporation from ethyl acetate at 4°C yields monoclinic crystals (P2₁/c space group). Monitor crystal growth via polarized light microscopy and confirm purity by PXRD (compare experimental vs. simulated patterns from DFT) .

Advanced: What mechanistic insights explain Boc deprotection under acidic conditions?

Methodological Answer:

Deprotection with TFA in DCM proceeds via carbocation intermediate formation . Kinetic studies (monitored by in situ FTIR ) show rate dependence on TFA concentration (first-order kinetics). Computational MD simulations (AMBER) reveal protonation of the carbamate oxygen, leading to tert-butyl cation release. Optimize conditions using 20% TFA in DCM (0°C, 2 hr) to minimize side reactions .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. For handling, use gloveboxes (<1 ppm O₂/H₂O) and pre-dried solvents (Karl Fischer titration, H₂O <50 ppm). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC-UV to detect decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。